

Application Notes and Protocols for ATTO 565-Streptavidin Biotin Binding

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (K_d) in the range of 10^{-14} to 10^{-15} M.[1][2] This exceptionally high affinity, coupled with the ability of a single streptavidin tetramer to bind up to four biotin molecules, makes the streptavidin-biotin system a versatile and robust tool in a wide array of life science applications. When coupled with a bright and photostable fluorescent dye such as **ATTO 565**, streptavidin becomes a powerful reagent for the detection and visualization of biotinylated molecules in various assays, including immunofluorescence, flow cytometry, and pull-down assays.

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[2][3] These features make **ATTO 565**-streptavidin conjugates highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[2][3]

These application notes provide detailed protocols for the use of **ATTO 565**-streptavidin in detecting biotinylated molecules, offering guidance to researchers, scientists, and drug development professionals.

Quantitative Data

ATTO 565-Streptavidin Conjugate Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	564 nm	[2]
Emission Maximum (λ_{em})	590 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2]
Fluorescence Quantum Yield (η_{fl})	90%	[2]
Molecular Weight (Streptavidin)	~53 kDa	[2]
Biotin Binding Sites per Streptavidin	4	[4]
Dissociation Constant (Kd)	$\sim 10^{-15} \text{ M}$	[1][2]

Comparison of Common Fluorophores for Streptavidin Conjugates

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield
ATTO 565	564	590	120,000	0.90
Alexa Fluor 488	495	519	71,000	0.92
Fluorescein (FITC)	494	518	75,000	0.92
Alexa Fluor 555	555	565	150,000	0.10
Tetramethylrhodamine (TRITC)	555	580	85,000	0.23
Alexa Fluor 647	650	668	239,000	0.33

Experimental Protocols

Reconstitution and Storage of ATTO 565-Streptavidin

- Reconstitution: **ATTO 565**-streptavidin is typically supplied as a lyophilizate. To reconstitute, briefly centrifuge the vial to collect the powder at the bottom. Dissolve the contents in sterile, distilled water or a buffer of your choice (e.g., PBS) to a stock concentration of 1 mg/mL.^[1]^[2] Mix gently by pipetting up and down; do not vortex.
- Storage: For short-term storage (up to six months), store the reconstituted solution at 2-8°C, protected from light.^[1]^[2] For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C.^[1]^[2] Avoid repeated freeze-thaw cycles.^[1]^[2] The addition of a bacteriostatic agent like sodium azide (to a final concentration of 0.02-0.05%) can prevent microbial growth.^[1]

Protocol 1: Immunofluorescent Staining of Cells

This protocol describes a common two-step method for the immunofluorescent staining of a target antigen using a biotinylated primary antibody followed by detection with **ATTO 565**-streptavidin.

Materials:

- Cells cultured on coverslips or in a multi-well plate
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for intracellular targets
- Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)
- Biotinylated primary antibody specific to the target antigen
- **ATTO 565**-streptavidin (reconstituted stock solution)
- Nuclear counterstain (e.g., DAPI) (optional)

- Antifade mounting medium

Procedure:

- Cell Preparation:
 - Wash the cells three times with PBS.
 - Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
 - If staining an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.
- Primary Antibody Incubation:
 - Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.
- **ATTO 565**-Streptavidin Incubation:
 - Dilute the **ATTO 565**-streptavidin stock solution in Blocking Buffer to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
 - Incubate the cells with the diluted **ATTO 565**-streptavidin for 30-60 minutes at room temperature, protected from light.

- Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining and Mounting (Optional):
 - If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
 - Wash the cells two times with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for **ATTO 565** (Excitation: ~564 nm, Emission: ~590 nm).

Protocol 2: Flow Cytometry Analysis

This protocol outlines the use of **ATTO 565**-streptavidin for the detection of cell surface markers labeled with a biotinylated primary antibody.

Materials:

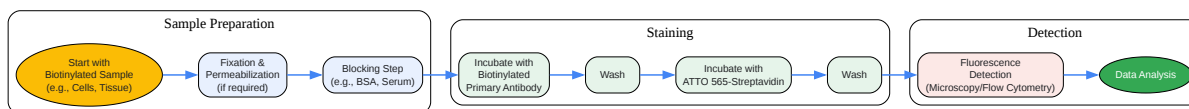
- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
- Biotinylated primary antibody specific to the cell surface marker
- **ATTO 565**-streptavidin (reconstituted stock solution)
- (Optional) Fc receptor blocking solution (e.g., Human TruStain FcX™)
- (Optional) Viability dye

Procedure:

- Cell Preparation:

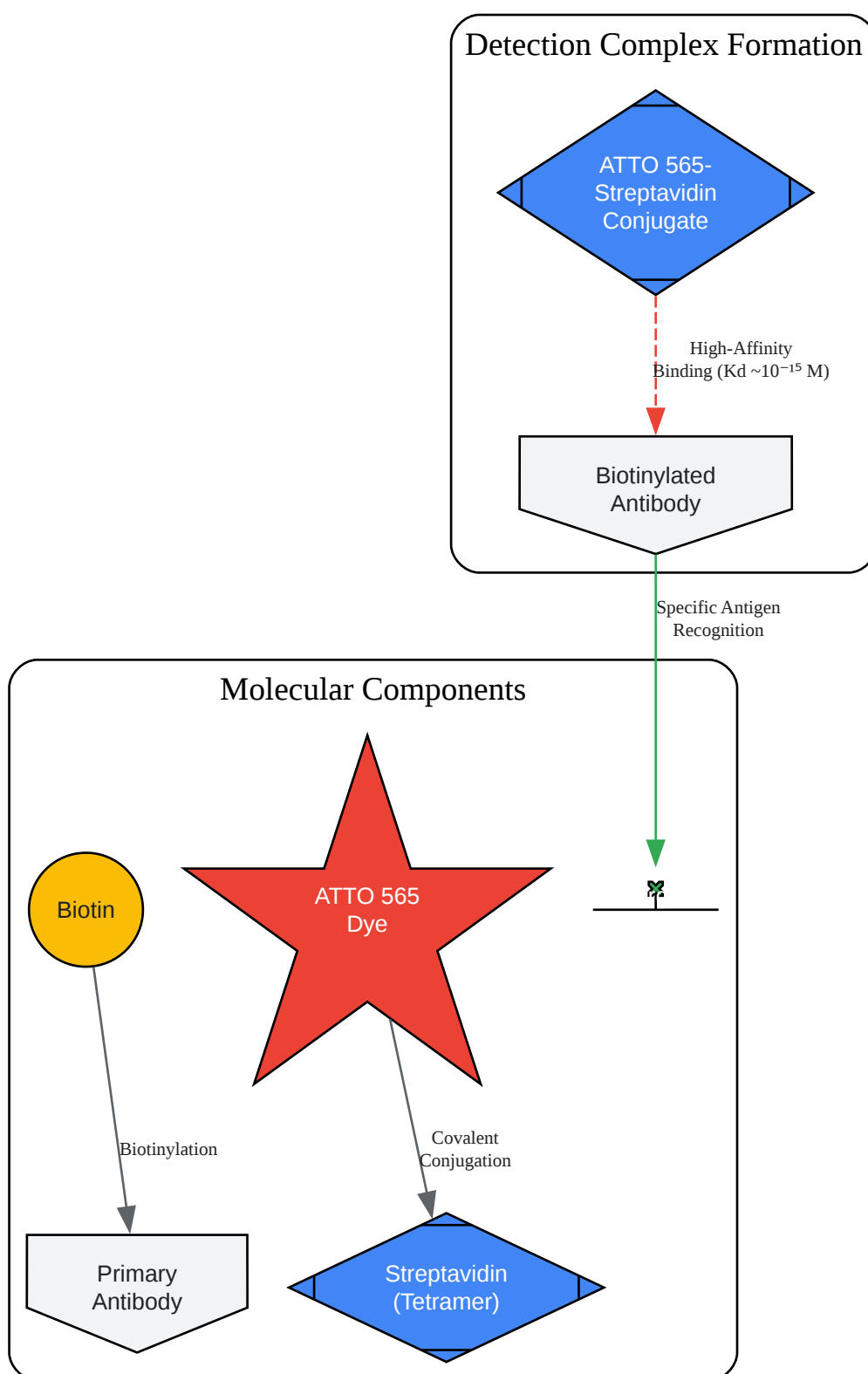
- Adjust the cell suspension to a concentration of 1×10^6 cells per sample in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended):
 - Incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Add the optimal concentration of the biotinylated primary antibody to the cell suspension.
 - Incubate for 20-30 minutes on ice in the dark.
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
- **ATTO 565**-Streptavidin Incubation:
 - Resuspend the cell pellet in the residual buffer.
 - Add the diluted **ATTO 565**-streptavidin (typically 1-5 $\mu\text{g/mL}$ in Flow Cytometry Staining Buffer) to the cells.
 - Incubate for 20-30 minutes on ice in the dark.
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer.
- Final Resuspension and Analysis:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μL).
 - If using a viability dye, follow the manufacturer's protocol.
 - Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for **ATTO 565** (e.g., a yellow-green laser for excitation).

Mandatory Visualizations



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Experimental workflow for **ATTO 565**-streptavidin biotin binding.



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